N-(2-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
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Overview
Description
N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethanediamide backbone with substituents on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the reaction of 2-ethylphenylamine with 2-hydroxypropylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Activation of the carboxylic acid group of ethanediamide using a carbodiimide coupling agent.
Step 2: Nucleophilic attack by 2-ethylphenylamine to form an intermediate amide.
Step 3: Subsequent reaction with 2-hydroxypropylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine, which may further react to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of polymers and advanced materials with specific properties.
Industrial Chemistry: It may be utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide
- N-(2-methylphenyl)-N’-(2-hydroxypropyl)ethanediamide
- N-(2-ethylphenyl)-N’-(2-hydroxypropyl)propanediamide
Uniqueness
N-(2-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the specific combination of substituents on the ethanediamide backbone. The presence of both the 2-ethylphenyl and 2-hydroxypropyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-6-4-5-7-11(10)15-13(18)12(17)14-8-9(2)16/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCVQBJOMXGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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